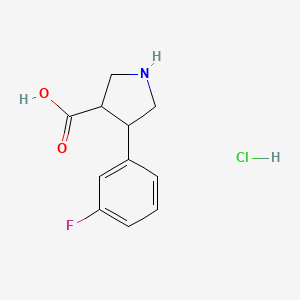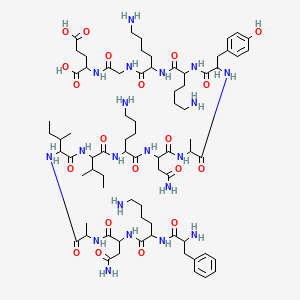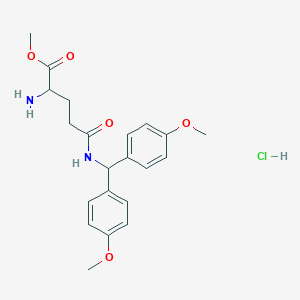
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- is a chemical compound with a complex structure that includes a piperidine ring, a fluorine atom, a hydroxyl group, and a phenylmethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Esterification: The phenylmethyl ester group is added through esterification reactions, typically using phenylmethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-3-methyl-, 1,1-dimethylethyl ester
Uniqueness
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C26H32F2N2O6 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/2C13H16FNO3/c2*14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h2*1-5,11-12,16H,6-9H2/t2*11-,12-/m10/s1 |
Clé InChI |
PUZDZDCDIGMZOZ-CMFFWLDZSA-N |
SMILES isomérique |
C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2.C1CN(C[C@@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2.C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)





![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)




![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)

